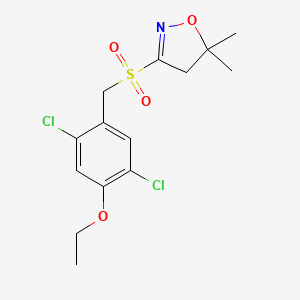
Fenoxasulfone
Overview
Description
Fenoxasulfone is a novel herbicide developed by Kumiai Chemical Industry Co., Ltd. It is primarily used in paddy fields to control a wide range of weeds, including Echinochloa species and other annual weeds. This compound is known for its high efficacy and long residual activity, making it a valuable tool in agricultural weed management .
Biochemical Analysis
Biochemical Properties
Fenoxasulfone plays a significant role in biochemical reactions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition is achieved through its interaction with VLCFA elongase (VLCFAE) enzymes. This compound decreases the levels of VLCFAs such as C20:0, C20:1, C22:0, C24:0, C24:1, and C26:0 fatty acids, while increasing the levels of their precursors, long-chain and medium-chain fatty acids like C18:0 and C15:0 . This interaction disrupts the normal elongation process of fatty acids, leading to the herbicidal effects observed in treated plants .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it inhibits the biosynthesis of VLCFAs, which are essential components of cell membranes. This inhibition leads to a decrease in cell membrane integrity and function, ultimately causing cell death. This compound also impacts cell signaling pathways and gene expression related to fatty acid metabolism . The disruption of these cellular processes results in the effective control of weed growth in agricultural settings .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to VLCFAE enzymes, inhibiting their activity. This inhibition prevents the elongation of long-chain fatty acids into VLCFAs, disrupting the biosynthesis of essential fatty acids required for cell membrane formation and function . This compound’s inhibition of VLCFAE activity is both time-dependent and time-independent, suggesting multiple modes of interaction with the enzyme . This dual mechanism of action enhances its herbicidal efficacy and contributes to its long residual activity in the field .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various environmental conditions, maintaining its herbicidal activity for extended periods. Studies have shown that this compound remains effective in controlling weeds for up to 60-70 days after application . Additionally, the degradation of this compound in soil and water is relatively slow, contributing to its long-term efficacy . Prolonged exposure to this compound may lead to the development of resistance in some weed species .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and adverse effects. At higher doses, it can cause neurotoxic effects and other toxicological concerns . Studies in animal models have shown that this compound’s toxicity is dose-dependent, with higher doses leading to more severe adverse effects . It is essential to determine the appropriate dosage to minimize potential risks while maintaining its herbicidal efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the biosynthesis and degradation of fatty acids. It interacts with VLCFAE enzymes, inhibiting their activity and disrupting the elongation of long-chain fatty acids into VLCFAs . This inhibition affects the overall metabolic flux of fatty acids, leading to changes in metabolite levels within the plant cells . The metabolic pathways influenced by this compound are crucial for its herbicidal activity and long-term efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed by plant roots and translocated to different parts of the plant, including leaves and stems . This compound’s low solubility in water and strong adsorption by soil particles contribute to its stability and prolonged activity in the field . The compound’s distribution within the plant is essential for its effective control of weeds, as it needs to reach target sites to exert its herbicidal effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the endoplasmic reticulum, where VLCFAE enzymes are located . This localization is crucial for its inhibitory effects on VLCFA biosynthesis. This compound’s interaction with VLCFAE enzymes within the endoplasmic reticulum disrupts the normal elongation process of fatty acids, leading to the accumulation of precursor fatty acids and a decrease in VLCFA levels . This subcellular localization is essential for its herbicidal activity and overall efficacy in controlling weed growth .
Preparation Methods
The synthesis of fenoxasulfone involves several key steps. The process begins with the bromination of a benzylic position without light irradiation, followed by a thionation reaction that substitutes the bromine atom. After removing the protecting group, the revealed thiol or thiolate reacts with a substituted isoxazoline bearing a leaving group at the 3-position. This process results in the formation of this compound .
Chemical Reactions Analysis
Fenoxasulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionating reagents and bases. The major products formed from these reactions are intermediates that lead to the final herbicidal compound .
Scientific Research Applications
Fenoxasulfone has been extensively studied for its herbicidal properties. It is used in agricultural research to develop effective weed control strategies. Its ability to inhibit the biosynthesis of very-long-chain fatty acids in plants makes it a valuable tool in studying plant biochemistry and physiology. Additionally, this compound’s favorable toxicological, ecotoxicological, and environmental profile has led to its use in environmental science research .
Mechanism of Action
Fenoxasulfone exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. It specifically targets and inhibits the activity of very-long-chain fatty acid elongase (VLCFAE), an enzyme involved in the elongation steps of VLCFA biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the target weeds .
Comparison with Similar Compounds
Fenoxasulfone belongs to the class of isoxazoline herbicides, which also includes compounds like pyroxasulfone. Both this compound and pyroxasulfone inhibit VLCFAE activity, but this compound is unique in its specific molecular structure and its high efficacy against a broader range of weed species. Other similar compounds include triafamone, which is often used in combination with this compound for enhanced weed control .
This compound’s unique properties and high efficacy make it a valuable tool in modern agriculture, contributing to efficient and sustainable weed management practices.
Properties
IUPAC Name |
3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c1-4-20-12-6-10(15)9(5-11(12)16)8-22(18,19)13-7-14(2,3)21-17-13/h5-6H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZDIIWZVQMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CS(=O)(=O)C2=NOC(C2)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024189 | |
| Record name | Fenoxasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639826-16-7 | |
| Record name | Fenoxasulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639826167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXASULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6HCB39JZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Fenoxasulfone in plants?
A1: this compound acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. [, , ] This disruption of VLCFA synthesis leads to the accumulation of long-chain and medium-chain fatty acids, ultimately interfering with crucial plant growth and development processes. [, ]
Q2: Which enzyme does this compound target to exert its herbicidal effects?
A2: this compound specifically targets very-long-chain fatty acid elongases (VLCFAEs). [, , , ] These enzymes are essential for the elongation steps in the VLCFA biosynthetic pathway. Notably, this compound effectively inhibits VLCFAE activity in both susceptible weed species and model organisms like Arabidopsis. [, ]
Q3: How does the inhibition of VLCFAEs by this compound differ from other herbicides targeting the same pathway?
A3: Interestingly, this compound exhibits a distinct inhibition mechanism compared to other well-known VLCFAE-inhibiting herbicides, such as chloroacetamides. While chloroacetamides are known to bind irreversibly to VLCFAEs, studies indicate that this compound's inhibition of VLCFAEs is time-independent and potentially reversible. [, , ] This unique feature sets it apart from other herbicides in its class and warrants further investigation to fully elucidate its mode of action.
Q4: this compound belongs to which chemical class of herbicides, and what other herbicide shares this classification and a similar mode of action?
A4: Both this compound and Pyroxasulfone are classified as sulfonylisoxazoline herbicides. [, ] They are known to potently inhibit VLCFAE. []
Q5: How effective is this compound against specific weed species, and what practical applications does this effectiveness offer?
A5: this compound displays excellent herbicidal activity against Echinochloa species (commonly known as barnyard grass) and other prevalent annual weeds. [] It is particularly effective at low application rates (150–200 g a.i./ha) and offers long-lasting residual control. [] These properties make it a valuable tool for rice farmers dealing with these aggressive weed species.
Q6: What analytical methods are commonly employed to detect and quantify this compound residues in agricultural products?
A6: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC/UVD) is a widely used method for analyzing this compound residues in various agricultural commodities like rice, apples, potatoes, peppers, and jujubes. [] This technique offers the sensitivity and selectivity needed to ensure food safety and monitor environmental levels of this herbicide.
Q7: What are the implications of this compound's unique mode of action for the future development of VLCFAE-inhibiting herbicides?
A7: The discovery of this compound's distinct, potentially reversible inhibition mechanism challenges existing assumptions about VLCFAE-inhibitors. [, , ] This finding opens up exciting avenues for researchers to explore novel chemical structures and optimize future herbicides targeting the VLCFAE pathway, potentially leading to more effective and environmentally friendly weed control solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


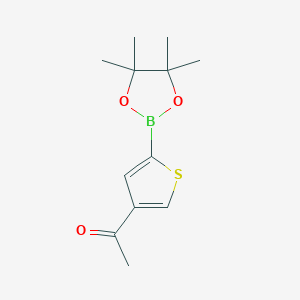
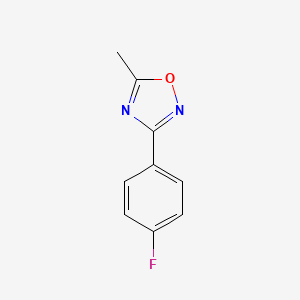
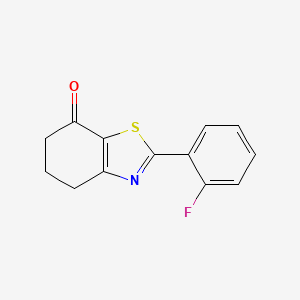
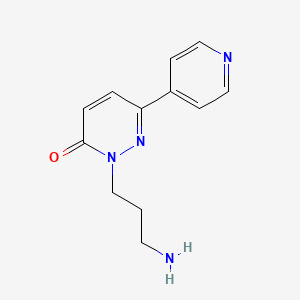
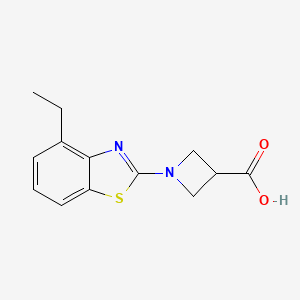
![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)
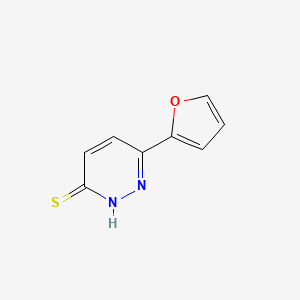
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)
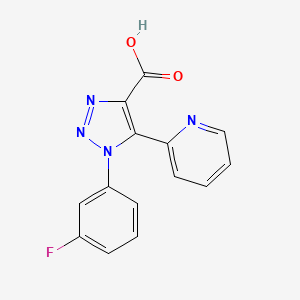
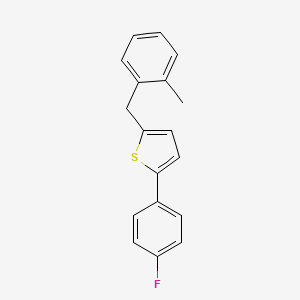
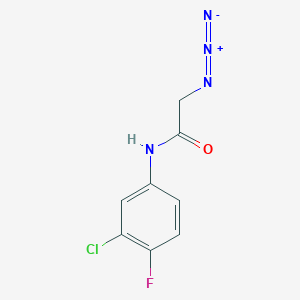
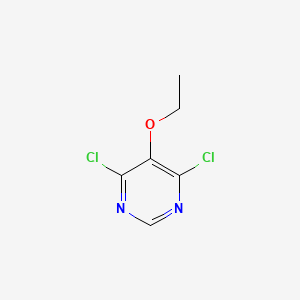
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)
